![molecular formula C15H18O2 B14600332 3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione CAS No. 59832-39-2](/img/structure/B14600332.png)
3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione is an organic compound with the molecular formula C14H16O2 It is a derivative of pentane-2,4-dione, where the hydrogen atoms on the central carbon are replaced by a 2,4,6-trimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione typically involves the condensation of 2,4,6-trimethylbenzaldehyde with acetylacetone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique electronic properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can alter the electronic distribution and reactivity of the metal center . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(Dimethylamino)methylidene]pentane-2,4-dione: This compound has a similar structure but with a dimethylamino group instead of the trimethylphenyl group.
3-(2,4,6-Trimethylphenyl)pentanedioic acid: This compound is a dicarboxylic acid derivative of the original compound.
Uniqueness
3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione is unique due to the presence of the 2,4,6-trimethylphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for forming metal complexes with specific electronic characteristics and for studying various chemical reactions.
Propriétés
Numéro CAS |
59832-39-2 |
|---|---|
Formule moléculaire |
C15H18O2 |
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
3-[(2,4,6-trimethylphenyl)methylidene]pentane-2,4-dione |
InChI |
InChI=1S/C15H18O2/c1-9-6-10(2)14(11(3)7-9)8-15(12(4)16)13(5)17/h6-8H,1-5H3 |
Clé InChI |
DHLILJUGSPOAMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C=C(C(=O)C)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dodecahydrodicyclopenta[cd,gh]pentalene](/img/structure/B14600249.png)


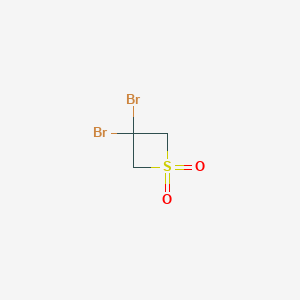

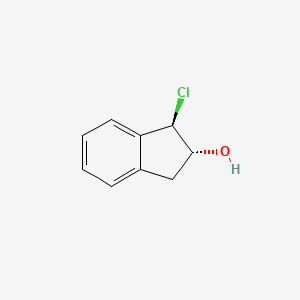

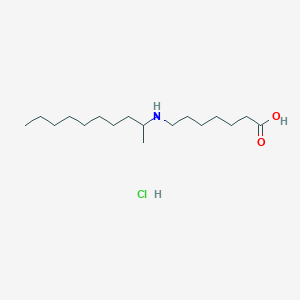
![7-[(Butan-2-yl)oxy]-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14600279.png)

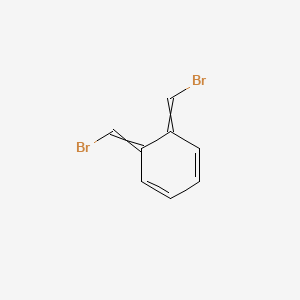
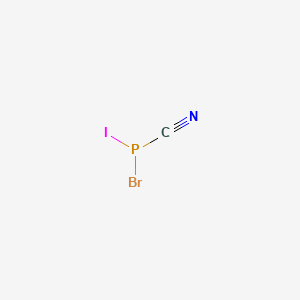

![Piperidine, 1-[2-(3-methyl-4-nitro-5-isoxazolyl)ethyl]-](/img/structure/B14600318.png)
